(2-Methoxyphenyl)methyl acetate
Overview
Description
(2-Methoxyphenyl)methyl acetate, also known as veratryl acetate, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Isochroman Derivatives and Chiral Space Groups : A study on isochroman derivatives, including compounds similar to (2-Methoxyphenyl)methyl acetate, discussed their crystalline structures and the influence of substituents on these structures. This research has implications for the development of materials with specific crystallographic properties (Palusiak et al., 2004).
Photolysis of Methyl Acetate : The study of the photolysis of methyl acetate, a related compound, in vapor phase provides insights into the chemical behavior of similar ester compounds under the influence of light and heat. Such studies are crucial in understanding the stability and reactivity of these compounds in various conditions (Wijnen, 1957).
Cleavage of Aryl (4-Methoxyphenyl)methyl Ethers : This research demonstrated the cleavage of aryl (4-methoxyphenyl)methyl ethers by heating with acetic acid, yielding phenols and (4-methoxyphenyl)methyl acetate. This reaction is significant in synthetic organic chemistry for producing specific phenolic compounds (Hodgetts & Wallace, 1994).
Oxidative Acetoxylation of 2-Methoxyphenols : The research focused on the oxidative acetoxylation of nitrogen-tethered 2-methoxyphenols to synthesize indole and quinoline derivatives. This study highlights the application of (2-Methoxyphenyl)methyl acetate in the synthesis of complex organic molecules (Quideau et al., 2001).
Metabolism Study of a Pharmaceutical Ingredient : This study involved a metabolite of a compound structurally related to (2-Methoxyphenyl)methyl acetate, focusing on its determination through chromatography and mass spectrometry. Such studies are crucial in understanding the metabolic pathways and potential biological activities of similar compounds (Varynskyi & Kaplaushenko, 2020).
Synthesis of Novel Synthons : Research on the synthesis of novel synthons from 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones, related to (2-Methoxyphenyl)methyl acetate, illustrates the utility of these compounds in creating new chemical entities for further research and development (Ram & Goel, 1996).
Synthesis of Drug Intermediates : The synthesis of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, an experiment that could be associated with the synthesis of compounds like (2-Methoxyphenyl)methyl acetate, highlights the educational value and practical applications in drug development (Min, 2015).
Synthesis and Characterization of Ester Compounds : The synthesis and characterization of various ester compounds, including ones structurally related to (2-Methoxyphenyl)methyl acetate, are essential for the development of new materials and pharmaceuticals (Modi et al., 2003).
Derivatives from Euphorbia kansui : The identification of new phenolics, including methyl (2,4-dihydroxy-3-formyl-6-methoxy)phenyl ketone from Euphorbia kansui, points to the potential of (2-Methoxyphenyl)methyl acetate and related compounds in the discovery of natural product derivatives with possible therapeutic applications (Ding & Jia, 1992).
Crystal Structure Characterization : Studies involving the crystal structure characterization of related compounds provide insights into the molecular arrangement and potential applications in material science and drug design (Mao et al., 2015).
Novel Aldose Reductase Inhibitors : The design and synthesis of novel inhibitors, including compounds structurally related to (2-Methoxyphenyl)methyl acetate, are critical in the development of new therapeutics for conditions such as diabetic complications (Ali et al., 2012).
Effects on Learning and Memory : Research on the synthesis of compounds like 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and their effects on learning and memory in mice showcases the potential of (2-Methoxyphenyl)methyl acetate derivatives in neuroscience research (Jiang, 2006).
properties
IUPAC Name |
(2-methoxyphenyl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)13-7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALOQIJQRKWTHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)methyl acetate | |
CAS RN |
1331-83-5 | |
Record name | Benzenemethanol, ar-methoxy-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.